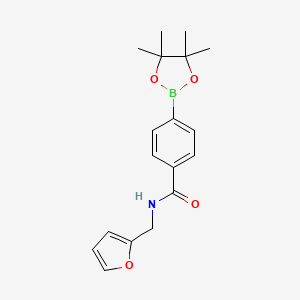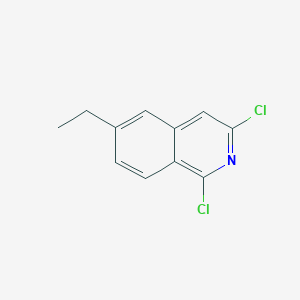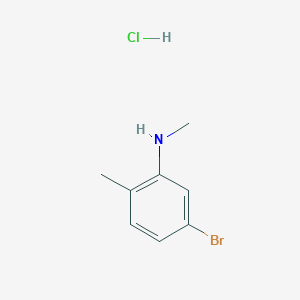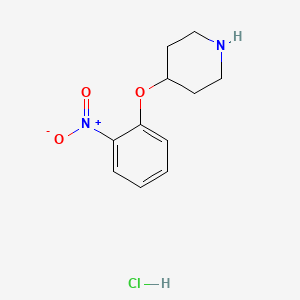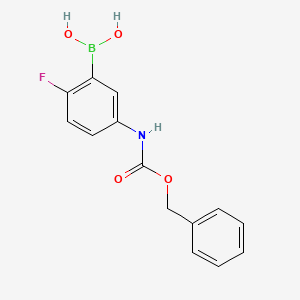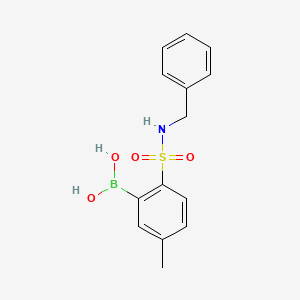![molecular formula C10H10F3NO2 B1440898 N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine CAS No. 139486-44-5](/img/structure/B1440898.png)
N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine
Vue d'ensemble
Description
N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine is an organic compound known for its unique chemical structure and properties It features a trifluoroethoxy group attached to a phenyl ring, which is further connected to an ethylidene group and a hydroxylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine typically involves the reaction of 4-(2,2,2-trifluoroethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxylamine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted hydroxylamine derivatives.
Applications De Recherche Scientifique
N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxylamine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]methylidene]hydroxylamine
- N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]propylidene]hydroxylamine
- N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]butylidene]hydroxylamine
Comparison: N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine is unique due to its specific ethylidene linkage, which imparts distinct chemical and biological properties compared to its analogs. The trifluoroethoxy group enhances its stability and lipophilicity, making it more effective in certain applications.
Propriétés
IUPAC Name |
N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-7(14-15)8-2-4-9(5-3-8)16-6-10(11,12)13/h2-5,15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIHLFVRBJNLMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


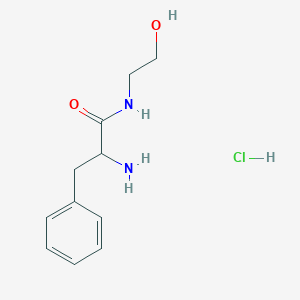
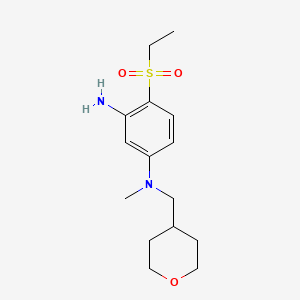
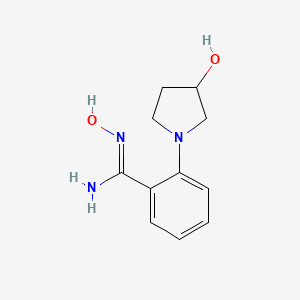
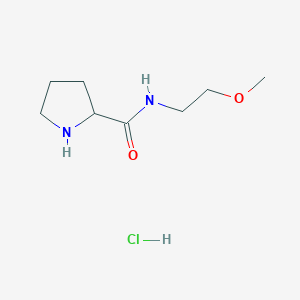
![Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1440824.png)
